molecular formula C26H25N5O3S B2464795 2-(Furan-2-yl)-5-((4-(4-methoxyphenyl)piperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 887219-76-3

2-(Furan-2-yl)-5-((4-(4-methoxyphenyl)piperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2464795
CAS No.: 887219-76-3
M. Wt: 487.58
InChI Key: QQBAQWNATIGTEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Furan-2-yl)-5-((4-(4-methoxyphenyl)piperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C26H25N5O3S and its molecular weight is 487.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activities

Research indicates that derivatives of 1,2,4-triazole, which share structural similarities with 2-(Furan-2-yl)-5-((4-(4-methoxyphenyl)piperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol, have shown antimicrobial properties. Compounds synthesized starting from furan-2-carbohydrazide, including a 1,2,4-triazole derivative, were reported to possess activity against tested microorganisms, demonstrating the potential of these compounds in antimicrobial applications (Başoğlu et al., 2013). Similarly, another study found that newly synthesized 1,2,4-triazole derivatives displayed good or moderate activities against test microorganisms, highlighting their antimicrobial potential (Bektaş et al., 2007).

Antidepressant and Antianxiety Activities

A novel series of compounds structurally related to this compound were synthesized and evaluated for their antidepressant and antianxiety activities. Compounds in this series reduced the duration of immobility times significantly in behavioral tests, indicating antidepressant properties, and also showed significant antianxiety activity (Kumar et al., 2017).

Anti-Inflammatory and Analgesic Properties

A series of compounds, including a derivative of thiazolo[3,2-b]-1,2,4-triazol-5-ol, were synthesized and evaluated for their anti-inflammatory and analgesic properties. The study found that one of the derivatives showed the highest and dose-dependent analgesic and anti-inflammatory activity without inducing gastric lesions, indicating its potential for anti-inflammatory and analgesic applications (Tozkoparan et al., 2004).

Antiproliferative Activity

Research into 2-(2-Bromo-5-methoxyphenyl)-6-aryl-1,3-thiazolo[3,2-b][1,2,4]triazoles, which are structurally related to this compound, showed promising antiproliferative activity, especially against specific phenotypes. This suggests potential applications in developing antiproliferative agents for cancer treatment (Narayana et al., 2010).

Quantum Chemical Calculations and Chemotherapeutic Potential

Quantum chemical calculations were conducted on a novel functionalized triazoline-3-thione compound, similar in structure to this compound, revealing its chemotherapeutic potential. This compound's molecular properties were elucidated, suggesting its application in chemotherapeutic treatments (El-Emam et al., 2012).

Properties

IUPAC Name

2-(furan-2-yl)-5-[[4-(4-methoxyphenyl)piperazin-1-yl]-phenylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N5O3S/c1-33-20-11-9-19(10-12-20)29-13-15-30(16-14-29)22(18-6-3-2-4-7-18)23-25(32)31-26(35-23)27-24(28-31)21-8-5-17-34-21/h2-12,17,22,32H,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQBAQWNATIGTEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(C3=CC=CC=C3)C4=C(N5C(=NC(=N5)C6=CC=CO6)S4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.